Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate
Description
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate is a sulfonamide derivative characterized by a phenylacetate backbone substituted with a 4-methoxyphenylsulfonylamino group. The methoxy group at the para position of the benzene ring introduces electron-donating effects, which may influence reactivity, solubility, and binding interactions compared to analogs with different substituents .
Properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-13-8-10-14(11-9-13)23(19,20)17-15(16(18)22-2)12-6-4-3-5-7-12/h3-11,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHZTLFTRLSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with methyl 2-amino-2-phenylacetate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylacetate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl-Aromatic Ring
The substituent on the sulfonyl-attached aromatic ring significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Ester Group Modifications
The ester moiety influences metabolic stability and lipophilicity:
- Methyl Ester : Present in the target compound and its 4-chloro analog , methyl esters typically exhibit higher metabolic stability than ethyl or propyl esters due to slower hydrolysis.
- Ethyl/Propyl Esters: Compounds like Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate and Propyl 2-(4-methylbenzenesulfonamido)benzoate may show increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Biological Activity
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate, also known by its CAS number 1233-56-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory activities, as well as its safety profile based on recent research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C₁₆H₁₇NO₄S
- Molecular Weight : 319.38 g/mol
- Melting Point : 113–115 °C
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related compounds, particularly those containing similar sulfonamide structures. For instance, compounds derived from 2-(4-methylsulfonylphenyl) derivatives have shown significant antibacterial activity against various strains of bacteria such as MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds against selected bacterial strains:
| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. coli |
|---|---|---|
| 7a | 0.5 | 1.0 |
| 7g | 0.3 | 0.8 |
| 7i | 0.4 | 1.2 |
These results indicate that derivatives similar to this compound exhibit potent antibacterial properties, suggesting potential therapeutic applications.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs have been assessed through COX (Cyclooxygenase) inhibition studies. Notably, compounds in this class demonstrated selective inhibition of COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The following table presents the IC50 values for COX-2 inhibition:
| Compound | IC50 (µM) for COX-2 | Selectivity Index (SI) |
|---|---|---|
| Indomethacin | 0.079 | - |
| Celecoxib | 0.13 | - |
| Methyl derivative (7a) | 0.10 | >132 |
These findings indicate that methyl derivatives exhibit high selectivity towards COX-2, making them promising candidates for further development as anti-inflammatory agents .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in PMC evaluated a series of sulfonamide derivatives, including those similar to this compound, revealing significant antibacterial activity against resistant strains with low toxicity to human cells .
- COX Inhibition Study : Research highlighted the selectivity of synthesized compounds towards COX-2, demonstrating their potential to minimize adverse effects while maintaining therapeutic efficacy . The study concluded that these compounds could be developed into safer alternatives to traditional NSAIDs.
Safety Profile
Safety assessments have been conducted to determine the cytotoxicity of methyl derivatives against human cell lines. The tested compounds exhibited a higher cytotoxic dose compared to their therapeutic dose, indicating a favorable safety margin for further research and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
